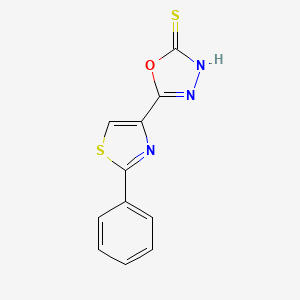

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide is a heterocyclic compound that contains both thiazole and oxadiazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide typically involves the cyclization of appropriate thiosemicarbazide derivatives with phenylthiazole carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including reflux or room temperature.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds containing the oxadiazole and thiazole rings exhibit promising pharmacological properties. Specifically:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Studies have demonstrated its efficacy in models of neurodegenerative diseases, such as Alzheimer's disease, where it ameliorates cognitive deficits .

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's pathology. It exhibited good inhibitory activity with IC50 values indicating potency .

Materials Science

Organic Electronics

The unique electronic properties of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films and good charge transport characteristics allows for potential applications in:

- Organic Photovoltaics : As a component in solar cells to enhance efficiency.

- Light Emitting Diodes : For improved brightness and color purity.

Biological Research

Enzyme Interaction Studies

This compound serves as a valuable probe in biological research for studying enzyme interactions. Its structural features allow it to bind specifically to target enzymes or receptors, facilitating investigations into:

- Protein-Ligand Binding Dynamics : Understanding how variations in structure affect binding affinity.

- Mechanistic Studies : Elucidating the mechanisms of action for various biological processes.

Case Study 1: Neuroprotective Activity

In a study involving scopolamine-induced cognitive impairment in rats, this compound was administered to evaluate its effects on memory functions. Results indicated significant improvements in memory retention compared to control groups .

Case Study 2: Anticancer Efficacy

A series of experiments assessed the anticancer properties of this compound against various cancer cell lines. The results demonstrated that the compound inhibited cell growth significantly at low concentrations, suggesting its potential as a chemotherapeutic agent .

Comparative Data Table

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer therapy | Inhibition of cell proliferation |

| Neuroprotection | Improvement in cognitive functions | |

| Cholinesterase inhibition | IC50 values indicating strong inhibitory effects | |

| Materials Science | Organic semiconductors | Enhanced charge transport properties |

| Light-emitting diodes | Improved brightness and efficiency | |

| Biological Research | Enzyme interaction studies | Insights into binding dynamics |

Mecanismo De Acción

The mechanism of action of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, disrupting their normal function and leading to the desired biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylthiazole: Shares the thiazole ring but lacks the oxadiazole moiety.

1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide is unique due to the combination of thiazole and oxadiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to compounds with only one of these rings.

Actividad Biológica

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole and oxadiazole derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole core exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 7.8 to 62.5 µg/mL against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines, compounds related to this oxadiazole derivative have shown promising results. For example, certain derivatives exhibited IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as anticancer agents . Notably, some compounds demonstrated selectivity towards liver carcinoma cell lines (HUH7), with IC50 values reported at approximately 10.1 µM .

The biological activity of this compound can be attributed to its interaction with key molecular targets:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit enzymes involved in DNA synthesis and repair pathways. This mechanism is similar to other oxadiazole derivatives that target thymidylate synthase (TS), a critical enzyme for nucleotide synthesis .

- Cell Membrane Interaction : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its access to intracellular targets .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Antimicrobial Efficacy : A study reported that a series of oxadiazole derivatives showed enhanced antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of specific substituents on the thiazole ring significantly influenced their effectiveness .

- Anticancer Properties : Another study explored the anticancer potential of oxadiazole derivatives against various cancer cell lines. The results indicated that structural modifications could lead to improved potency and selectivity against specific cancer types .

Data Summary

Propiedades

IUPAC Name |

5-(2-phenyl-1,3-thiazol-4-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS2/c16-11-14-13-9(15-11)8-6-17-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDHKQLMPKJZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.